(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate
Description
Properties
Molecular Formula |
C27H21NO5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H21NO5/c1-16-23(33-27(30)17-8-10-19(31-3)11-9-17)13-12-21-25(29)24(32-26(16)21)14-18-15-28(2)22-7-5-4-6-20(18)22/h4-15H,1-3H3/b24-14+ |
InChI Key |
YJJYQDYQBMRCJF-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OC(=O)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OC(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the indole moiety through Fischer indole synthesis, followed by the construction of the benzofuran ring via cyclization reactions. The final step involves esterification with 4-methoxybenzoic acid under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoate ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Industry
The compound shows promise as a lead candidate in drug development due to its potential biological activities. Research indicates that it may exhibit anti-cancer properties, making it suitable for targeting various cancers. For instance, studies involving similar indole derivatives have shown significant inhibition of cancer cell lines, suggesting that this compound could be effective against tumors by disrupting cellular processes .
Chemical Research
The unique structure of this compound allows for extensive studies on structure–activity relationships (SAR) in medicinal chemistry. Understanding how modifications affect biological activity can lead to the development of more effective therapeutic agents. The compound's ability to interact with various biological targets makes it a valuable subject for further research .
Material Science
Beyond medicinal applications, the compound may find uses in material science due to its distinctive chemical properties. Its structural characteristics could be exploited in creating new materials with specific functionalities, such as sensors or catalysts .
Case Studies and Findings
Several studies have explored the biological activities of compounds structurally related to (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate:
These studies underline the potential for (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate to serve as a scaffold for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the benzofuran ring can participate in electron transfer reactions. The methoxybenzoate ester group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several classes of molecules:
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Benzofuran/Isobenzofuran Derivatives: The target compound and the isobenzofuran-based pharmacopeial agent share a methoxy-substituted oxygenated ring system.
- Triazine-Based Herbicides : Metsulfuron methyl ester includes a sulfonylurea bridge and triazine ring, which are critical for herbicidal activity. In contrast, the target compound lacks these groups, suggesting divergent bioactivity.
- Sorbitol Conjugates : The sorbitol ester in improves water solubility, whereas the 4-methoxybenzoate in the target compound likely enhances membrane permeability.
Physicochemical Properties
- pH Stability : The pharmacopeial compound in is formulated as a suspension with pH 6.0–7.0, suggesting stability in neutral conditions. The target compound’s ester group may hydrolyze under acidic or alkaline conditions, necessitating pH-controlled storage.
- Lipophilicity : The 4-methoxybenzoate group increases logP compared to the hydroxy-substituted isobenzofurans in , aligning with trends seen in pesticide esters .
Biological Activity
The compound (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate (CAS Number: 929418-97-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 415.5 g/mol. The structure features multiple functional groups, including a benzofuran moiety and an indole derivative, which are known for their bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H23NO4 |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 929418-97-3 |
| IUPAC Name | (2E)-7-methyl-2-[... |
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
-
MCF7 (breast cancer)
- IC50 value:
- Mechanism: Induces apoptosis and inhibits cell proliferation.
-
A549 (lung cancer)
- IC50 value:
- Mechanism: Disruption of cell cycle progression at the G2/M phase.
-
HCT116 (colon cancer)
- IC50 value:
- Mechanism: Inhibition of cyclin-dependent kinases (CDKs).
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases.
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, particularly at the G2/M checkpoint.
Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2023) evaluated the anticancer efficacy of this compound on various human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with significant apoptosis induction observed through flow cytometry analysis.
Study 2: Antimicrobial Properties
In another study by Kumar et al. (2024), the antimicrobial properties were assessed against clinical isolates of bacteria. The compound exhibited strong inhibitory effects and was found to be more effective than standard antibiotics in certain cases.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and what purification methods ensure high yield and purity?
Answer: The compound can be synthesized via multi-step reactions involving benzofuran and indole precursors. Key steps include:
- Knoevenagel condensation to form the exocyclic double bond (E-configuration) between the benzofuran and indole moieties .
- Esterification of the hydroxyl group at the 6-position of the benzofuran core with 4-methoxybenzoic acid, using coupling agents like EDCI/HOBt .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity .
- Validation by TLC and HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity and absence of regioisomers .
Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral features should be prioritized?
Answer:
Q. How can researchers validate the stereochemical configuration of the exocyclic double bond (2E)?
Answer:
- NOESY NMR: Observe spatial proximity between the benzofuran methyl group (C7-CH₃) and the indole methylidene proton to confirm the E-configuration .
- X-ray crystallography: If crystalline, resolve the structure to unambiguously assign stereochemistry (e.g., compare with spiro-benzofuran analogs in ).
- Computational modeling: Use DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental NMR/IR data .
Q. What solvent systems and chromatographic conditions are optimal for isolating this compound from reaction mixtures?
Answer:
- TLC: Use silica gel plates with hexane:ethyl acetate (3:1 v/v); Rf ~0.5 under UV 254 nm .
- Column chromatography: Gradient elution from 10% to 50% ethyl acetate in hexane. Monitor fractions by HPLC (retention time ~12–14 min, C18 column, 70% acetonitrile) .
- Recrystallization: Dissolve in hot ethanol (60°C) and cool to 4°C for crystal formation .
Q. How should researchers handle stability issues during storage, particularly regarding photodegradation or hydrolysis?
Answer:
- Storage: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or ester hydrolysis .
- Stability assays: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by HPLC for decomposition products (e.g., free 4-methoxybenzoic acid) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., MS vs. NMR) be resolved during structural characterization?
Answer:
- Tandem MS/MS: Fragment the molecular ion to confirm connectivity (e.g., loss of 4-methoxybenzoate fragment at m/z 136) .
- Isotopic labeling: Synthesize deuterated analogs (e.g., CD₃-indole) to assign ambiguous NMR signals .
- Dynamic NMR: Analyze temperature-dependent shifts to identify conformational exchange in solution .
Q. What computational approaches are suitable for predicting the compound’s reactivity or binding affinity in biological systems?
Answer:
- Molecular docking: Use Discovery Studio or AutoDock Vina to model interactions with targets like serotonin or histamine receptors (indole/benzofuran scaffolds are common in these systems) .
- MD simulations: Perform 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes .
- QSAR modeling: Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with activity data from analogs .
Q. How can researchers address discrepancies in biological activity data across different assay platforms?
Answer:
- Assay standardization: Use internal controls (e.g., reference inhibitors) and replicate experiments in orthogonal assays (e.g., cell-free vs. cell-based) .
- Meta-analysis: Compare results with structurally related compounds (e.g., 2-arylbenzofurans in ) to identify assay-specific artifacts.
- Proteomics profiling: Perform kinome-wide screening to identify off-target effects influencing activity .
Q. What strategies can optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
Q. How should researchers design experiments to explore the compound’s metabolic pathways and potential toxicity?
Answer:
- In vitro metabolism: Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS .
- CYP450 inhibition assays: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Toxicogenomics: Perform RNA-seq on treated cell lines to map pathways like oxidative stress or apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
